molecular formula C7H11N B6283663 bicyclo[2.2.1]hept-2-en-1-amine CAS No. 803611-98-5

bicyclo[2.2.1]hept-2-en-1-amine

Cat. No.: B6283663
CAS No.: 803611-98-5
M. Wt: 109.17 g/mol
InChI Key: AYWZMOHWFNTOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-2-en-1-amine, also known as bicyclo[2.2.1]heptan-2-amine hydrochloride, is a chemical compound with the molecular weight of 147.65 . It is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-en-1-amine is not clearly mentioned in the search results .

Safety and Hazards

The safety data sheets suggest avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions of research on bicyclo[2.2.1]hept-2-en-1-amine are not clearly mentioned in the search results .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bicyclo[2.2.1]hept-2-en-1-amine involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system and the introduction of an amine functional group.", "Starting Materials": [ "Cyclohexene", "Methanol", "Hydrogen chloride gas", "Sodium hydroxide", "Ammonium chloride", "Sodium borohydride", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methanol and hydrogen chloride gas to form the corresponding chlorohydrin.", "Step 2: The chlorohydrin is treated with sodium hydroxide to form the corresponding epoxide.", "Step 3: The epoxide is then reacted with ammonium chloride to form the corresponding aziridine.", "Step 4: The aziridine is reduced with sodium borohydride to form the corresponding amine.", "Step 5: The amine is then reacted with acetic acid and ethanol to form the corresponding acetamide.", "Step 6: The acetamide is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 7: The carboxylic acid is then decarboxylated with sodium bicarbonate to form the final product, bicyclo[2.2.1]hept-2-en-1-amine." ] }

CAS No.

803611-98-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-en-1-amine

InChI

InChI=1S/C7H11N/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5,8H2

InChI Key

AYWZMOHWFNTOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.